molecular formula C11H12N2OS B4738434 3-(2,4-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one

3-(2,4-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one

Cat. No. B4738434
M. Wt: 220.29 g/mol
InChI Key: QPRRYHNKLCPFIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one, also known as DMPI-T, is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse biological activities. DMPI-T belongs to the class of thiazolidinone derivatives, which are known for their potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one is not fully understood. However, several studies have suggested that it exerts its biological activities by modulating various signaling pathways. For example, 3-(2,4-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. 3-(2,4-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one has also been reported to activate the AMPK pathway, which plays a crucial role in regulating energy metabolism.
Biochemical and Physiological Effects:
3-(2,4-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one has been reported to exhibit several biochemical and physiological effects. For instance, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and -9. 3-(2,4-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one has also been reported to inhibit the NF-κB pathway, which is involved in inflammation and immune response. Furthermore, 3-(2,4-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one has been shown to lower blood glucose levels in diabetic rats by enhancing insulin sensitivity.

Advantages and Limitations for Lab Experiments

3-(2,4-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one has several advantages for lab experiments. It is readily available, easy to synthesize, and has a relatively low cost. Furthermore, 3-(2,4-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one exhibits potent biological activities at low concentrations, making it an attractive compound for drug discovery. However, 3-(2,4-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one also has some limitations. It is relatively insoluble in water, which can make it challenging to use in some experiments. Additionally, 3-(2,4-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.

Future Directions

3-(2,4-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one has shown great potential for therapeutic applications in various diseases. However, several areas of research need further investigation. For instance, the pharmacokinetic properties of 3-(2,4-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one need to be elucidated to determine its suitability for in vivo studies. Furthermore, the molecular targets of 3-(2,4-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one need to be identified to better understand its mechanism of action. Finally, the potential side effects of 3-(2,4-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one need to be evaluated to determine its safety profile. These future directions will help to advance the development of 3-(2,4-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one as a potential therapeutic agent.
Conclusion:
3-(2,4-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one is a heterocyclic compound that has shown great potential for therapeutic applications in various diseases. Its diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities, have made it an attractive compound for drug discovery. 3-(2,4-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one's mechanism of action is not fully understood, but it is thought to modulate various signaling pathways. 3-(2,4-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one has several advantages for lab experiments, including its availability and low cost. However, it also has some limitations, including its relatively insolubility in water. Future research should focus on elucidating the pharmacokinetic properties of 3-(2,4-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one, identifying its molecular targets, and evaluating its safety profile.

Scientific Research Applications

3-(2,4-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to exhibit anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities. 3-(2,4-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one has also been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, 3-(2,4-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one has been reported to possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria.

properties

IUPAC Name

3-(2,4-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-7-3-4-9(8(2)5-7)13-10(14)6-15-11(13)12/h3-5,12H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRRYHNKLCPFIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)CSC2=N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dimethylphenyl)-2-imino-1,3-thiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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